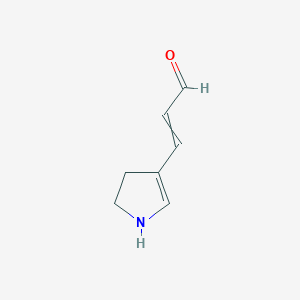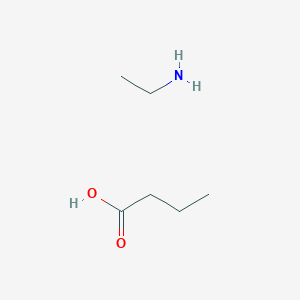
3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an α,β-unsaturated aldehyde with a suitable amine can lead to the formation of the desired pyrrole derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole derivatives with ketone or carboxylic acid groups, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to participate in various chemical reactions, which can modulate its activity and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Pyrrol-3-yl)-2-propynoic acid: This compound shares a similar pyrrole structure but differs in its functional groups.
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Another compound with a pyrrole ring, but with different substituents.
Uniqueness
3-(4,5-Dihydro-1H-pyrrol-3-YL)prop-2-enal is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
923293-20-3 |
|---|---|
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1H-pyrrol-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H9NO/c9-5-1-2-7-3-4-8-6-7/h1-2,5-6,8H,3-4H2 |
InChI-Schlüssel |
HGWWHJPQDRLHRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC=C1C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)




![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)

![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)
![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
